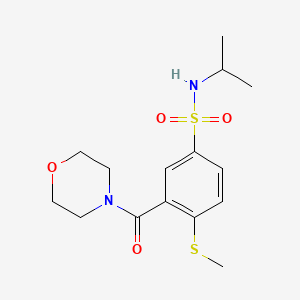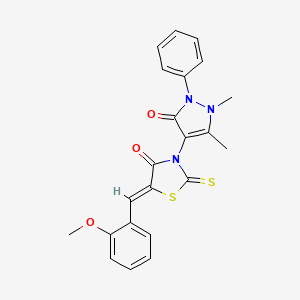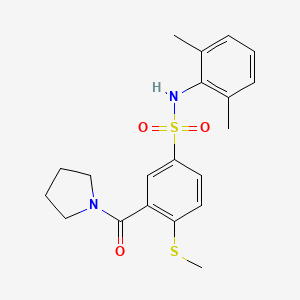
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
描述
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MI-1061, is a sulfonamide-based compound that has been developed for potential use in the treatment of cancer. This compound has been shown to have potent anti-cancer activity in preclinical studies, and is currently being investigated for its potential use in clinical trials. In
作用机制
The mechanism of action of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the suppression of oncogenes. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of tumor growth.
实验室实验的优点和局限性
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for use in lab experiments. It has been shown to have potent anti-cancer activity in preclinical studies, and has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide also inhibits the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the suppression of oncogenes. However, there are some limitations to the use of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments. It is a sulfonamide-based compound, which can limit its solubility in aqueous solutions. Additionally, N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One potential direction is to investigate the safety and efficacy of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in clinical trials. Another potential direction is to explore the potential use of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, there is a need to investigate the mechanism of action of N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in more detail, in order to better understand its anti-cancer activity and to identify potential targets for drug development. Finally, there is a need to develop more efficient and cost-effective synthesis methods for N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, in order to facilitate its use in future research and potential clinical applications.
科学研究应用
N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have potent anti-cancer activity in preclinical studies. It has been demonstrated to inhibit the growth of tumor cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. N-isopropyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This inhibition of histone deacetylases can lead to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of tumor growth.
属性
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-11(2)16-23(19,20)12-4-5-14(22-3)13(10-12)15(18)17-6-8-21-9-7-17/h4-5,10-11,16H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXNSUHJXCQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-propan-2-ylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]benzamide](/img/structure/B4774840.png)



![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methyl-3-nitrobenzamide](/img/structure/B4774866.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B4774874.png)

![N-phenyl-N-{1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4774908.png)
![1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4774934.png)
![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774935.png)
![2-{3-[(4-chloro-2-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774936.png)
![N-(4-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4774944.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4774948.png)
![N-[4-(5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4774954.png)